molecular formula C17H15N3O6S2 B1680698 Ro 61-8048 CAS No. 199666-03-0

Ro 61-8048

Cat. No.: B1680698
CAS No.: 199666-03-0
M. Wt: 421.5 g/mol
InChI Key: NDPBMCKQJOZAQX-UHFFFAOYSA-N
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Description

Ro 61-8048 is a potent and selective inhibitor of kynurenine 3-monooxygenase (kynurenine 3-hydroxylase), an enzyme involved in the kynurenine pathway of tryptophan degradation. This compound has shown significant potential in various scientific research fields due to its ability to increase kynurenic acid levels and reduce extracellular glutamate in the brain .

Biochemical Analysis

Biochemical Properties

Ro 61-8048 plays a significant role in biochemical reactions, particularly as a potent and competitive inhibitor of kynurenine 3-hydroxylase . This enzyme is involved in the kynurenine pathway of tryptophan catabolism, a critical process in neurophysiology . This compound interacts with this enzyme, inhibiting its activity and leading to an increase in extracellular kynurenic acid concentrations .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to significantly increase extracellular kynurenic acid concentrations . This increase in kynurenic acid levels can antagonize the glycine site of NMDA receptors, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on kynurenine 3-hydroxylase . It binds to this enzyme, affecting its conformation and blocking the entry of the substrate or product release . This results in a decrease in the enzyme’s activity and an increase in kynurenic acid levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in gerbils, a dose of this compound led to inhibition of the cerebral enzyme which peaked after 2 hours and persisted for up to 8 hours . This suggests that this compound has a lasting impact on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in dtsz mutant Syrian golden hamsters, this compound at dosages of 50, 100, and 150 mg/kg significantly reduced the severity of dystonia . Lower doses of 10 and 25 mg/kg failed to exert any antidystonic effects .

Metabolic Pathways

This compound is involved in the kynurenine pathway of tryptophan catabolism . It interacts with the enzyme kynurenine 3-hydroxylase, inhibiting its activity and thereby affecting the metabolic flux and levels of metabolites in this pathway .

Preparation Methods

The synthesis of Ro 61-8048 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving thiazole and benzenesulfonamide derivatives . Industrial production methods are also not widely available, but the compound is typically produced in specialized chemical laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Ro 61-8048 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the nitro group present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the aromatic rings and thiazole moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ro 61-8048 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ro 61-8048 is unique due to its high selectivity and potency as a kynurenine 3-monooxygenase inhibitor. Similar compounds include:

This compound stands out due to its well-documented efficacy and extensive use in scientific research .

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S2/c1-25-15-7-6-13(9-16(15)26-2)28(23,24)19-17-18-14(10-27-17)11-4-3-5-12(8-11)20(21)22/h3-10H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPBMCKQJOZAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415218
Record name Ro 61-8048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199666-03-0
Record name 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199666-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 61-8048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 199666-03-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 0.5 g of 4-(3-nitro-phenyl)-thiazol-2-ylamine hydrobromide with 0.43 g of 3,4-dimethoxy-benzenesulfonyl chloride was stirred overnight with 2 ml of pyridine. The resulting, red colored suspension was poured into 30 ml of 1N hydrochloric acid and the organic phase was separated and dissolved in a mixture of 20 ml of ethanol and 20 ml of 2N sodium hydroxide solution. After the addition of 0.5 g of active charcoal the mixture was stirred at room temperature for 30 minutes and subsequently the active charcoal was filtered off. The product separated as an oil upon neutralization and was thereupon treated once more with active charcoal. The product separated upon renewed neutralization with concentrated hydrochloric acid. Recrystallization from 25 ml of 60% ethanol yielded 0.12 g of 3,4-dimethoxy-N-[4-(3-nitro-phenyl)-thiazol-2-yl]-benzenesulfonamide as colourless crystals.
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Synthesis routes and methods II

Procedure details

4-(3-Nitrophenyl)thiazol-2-amine (1.10 g, 5.0 mmol) was dissolved in dry pyridine (16 mL) and then 3,4-dimethoxybenzene-1-sulfonyl chloride (1.323 g, 5.59 mmol) was added. The reaction mixture was stirred at room temperature for 23 h and then the pyridine was flashed off in vacuo with toluene. The residue was slurried with EtOAc and water. Full solution was achieved and then ice cold 1M NaOH was added. After thorough shaking, the aqueous phase was separated and the organic phase was twice extracted with 1M NaOH and then with water until no yellow color was extracted. The aqueous extract was combined with the NaOH solution and the solution was made slightly acidic with 3M HCl. The product was extracted into EtOAc, then washed successively with H2O and saturated NaCl solution. After drying over Na2SO4, the solvent was removed in vacuo to give a gum which contained HOAc. This was flashed off with toluene. The foam remained slowly solidified and after drying in vacuo, weighed 1.632 g (77.4%) and was greater than 95% pure by TLC. This material was taken up in hot EtOAc, diluted with about one-half the volume of hexane while hot which induced crystallization. The first crop weighed 1.352 g and was pure by TLC, but had no distinct melting point. Yield of pure material (TLC) was 64.2%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Ro 61-8048?

A: this compound functions by selectively inhibiting KMO, a key enzyme in the kynurenine pathway of tryptophan metabolism. [, ] This pathway is responsible for producing neuroactive metabolites like kynurenic acid (KYNA) and quinolinic acid (QUIN).

Q2: How does this compound impact the balance of KYNA and QUIN in the brain?

A: By inhibiting KMO, this compound shifts the metabolic flux towards KYNA production, an NMDA receptor antagonist, while reducing the formation of QUIN, an NMDA receptor agonist. [, , ]

Q3: What are the downstream effects of KMO inhibition by this compound?

A3: this compound's inhibition of KMO leads to several downstream effects:

  • Reduced neurotoxicity: By decreasing QUIN levels, this compound mitigates excitotoxicity and neuronal damage. [, ]
  • Anti-inflammatory effects: KMO inhibition modulates immune responses and reduces inflammatory processes in the central nervous system (CNS). [, ]
  • Neuroprotective effects: this compound has demonstrated neuroprotective capabilities in various models of brain injury and neurodegenerative diseases. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H15N3O6S2, and its molecular weight is 433.46 g/mol.

Q5: Has the stability of this compound been investigated?

A: While specific studies on material compatibility are limited, research indicates that this compound demonstrates stability under experimental conditions for in vitro and in vivo studies. [] Further research is needed to fully elucidate its stability profile under various conditions.

Q6: Does this compound possess any intrinsic catalytic properties?

A: this compound is primarily recognized for its inhibitory properties against KMO rather than its catalytic capabilities. [, ] Its main application lies in modulating the kynurenine pathway.

Q7: Have computational studies been conducted on this compound?

A: Yes, computational studies have helped elucidate the interaction between this compound and KMO. Molecular docking simulations have revealed the binding site of this compound within the enzyme's active site, providing insights into its inhibitory mechanism. [, ] Surface plasmon resonance (SPR) assays further confirmed the binding affinity and kinetics of this compound to KMO. []

Q8: How do structural modifications of this compound affect its activity?

A: Research on SAR has focused on understanding the influence of specific structural elements of this compound on its KMO inhibitory activity. Modifications to the molecule's thiazole ring, sulfonamide group, and nitrophenyl moiety have been explored to optimize its potency and selectivity. [, ]

Q9: Are there specific formulation strategies employed to enhance the stability or bioavailability of this compound?

A: While specific formulation details for this compound are limited in the provided research, formulation strategies generally aim to enhance stability, solubility, and bioavailability. These strategies may include using specific solvents, excipients, or drug delivery systems. []

Q10: What in vitro and in vivo models have been used to study the effects of this compound?

A10: this compound has been extensively studied in various models:

  • Cell-based assays: Researchers have utilized cell cultures, including microglia and neuronal cells, to investigate the effects of this compound on inflammatory responses, neurotoxicity, and cellular signaling pathways. [, , ]
  • Animal models: this compound has shown efficacy in preclinical models of:
    • Neurodegenerative diseases: Parkinson's disease, Alzheimer's disease, and Huntington's disease. [, , ]
    • Brain injury: Ischemic stroke and traumatic brain injury. [, , ]
    • Psychiatric disorders: Depression and addiction. [, , ]
    • Autoimmune diseases: Multiple sclerosis. [, ]

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